molecular formula C27H25ClNOP B14536170 [2-(4-Methoxyanilino)ethenyl](triphenyl)phosphanium chloride CAS No. 62036-55-9

[2-(4-Methoxyanilino)ethenyl](triphenyl)phosphanium chloride

Cat. No.: B14536170
CAS No.: 62036-55-9
M. Wt: 445.9 g/mol
InChI Key: KHEJGUIFPMTBLX-UHFFFAOYSA-M
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Description

2-(4-Methoxyanilino)ethenylphosphanium chloride is an organophosphorus compound that features a triphenylphosphonium group attached to an ethenyl chain, which is further substituted with a 4-methoxyaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyanilino)ethenylphosphanium chloride typically involves a multi-step process One common method includes the reaction of triphenylphosphine with an appropriate alkyl halide to form a phosphonium saltThe final step involves the formation of the ethenyl linkage, often achieved through a Wittig reaction, where the phosphonium ylide reacts with an aldehyde or ketone to form the desired product .

Industrial Production Methods

Industrial production of 2-(4-Methoxyanilino)ethenylphosphanium chloride may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyanilino)ethenylphosphanium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphonium center.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alkoxides can be used under mild conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction results in phosphines.

Scientific Research Applications

2-(4-Methoxyanilino)ethenylphosphanium chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyanilino)ethenylphosphanium chloride involves its interaction with molecular targets through its phosphonium center. The compound can form stable complexes with various substrates, facilitating reactions such as nucleophilic substitution and addition. The ethenyl linkage and 4-methoxyaniline moiety contribute to its reactivity and specificity in targeting certain pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyanilino)ethenylphosphanium chloride is unique due to its combination of a phosphonium center with an ethenyl linkage and a 4-methoxyaniline moiety

Properties

CAS No.

62036-55-9

Molecular Formula

C27H25ClNOP

Molecular Weight

445.9 g/mol

IUPAC Name

2-(4-methoxyanilino)ethenyl-triphenylphosphanium;chloride

InChI

InChI=1S/C27H25NOP.ClH/c1-29-24-19-17-23(18-20-24)28-21-22-30(25-11-5-2-6-12-25,26-13-7-3-8-14-26)27-15-9-4-10-16-27;/h2-22,28H,1H3;1H/q+1;/p-1

InChI Key

KHEJGUIFPMTBLX-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=C(C=C1)NC=C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

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